1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane is a chemical compound with the molecular formula and a molecular weight of 325.29 g/mol. It is classified as a diazepane derivative, which is a type of bicyclic compound containing nitrogen atoms in its structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound is registered under the CAS number 1490931-75-3 and has various identifiers including the MDL number MFCD20119892 and the PubChem CID 64857463. It is available from multiple suppliers, including Enamine Ltd and other chemical manufacturers, indicating its relevance in research and industrial applications .
1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane belongs to the class of diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms. This structural feature contributes to its biological activity and potential pharmacological effects.
The synthesis of 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane typically involves multi-step organic reactions. Common methods may include:
Technical details regarding specific reagents, catalysts, and conditions (such as temperature and solvent choice) are crucial for optimizing yield and purity during synthesis.
The molecular structure of 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane can be represented using various notation systems:
This structure indicates a complex arrangement with a brominated phenyl group and a branched alkyl substituent attached to a diazepane core .
Key structural data includes:
The reactivity of 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane can be explored through various chemical reactions:
Technical details such as reaction conditions (temperature, pressure), catalysts used, and expected yields are essential for practical applications in synthetic chemistry.
The mechanism of action for compounds like 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane often involves interactions with neurotransmitter systems. While specific data on this compound's mechanism may be limited, diazepanes generally act on gamma-Aminobutyric acid receptors or similar targets in the central nervous system.
Data regarding binding affinities and receptor interactions would provide deeper insights into its pharmacological potential.
Key physical properties include:
These properties are critical for understanding the compound's behavior under various conditions.
Chemical properties such as solubility in organic solvents and stability under different pH conditions are essential for practical applications. Safety data sheets should be consulted for handling precautions.
1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane may find applications in:
Further research is needed to fully elucidate its therapeutic potential and optimize its use in various scientific fields.
The construction of the 1,4-diazepane core and its subsequent functionalization with the (4-bromophenyl)methyl moiety represents a critical synthetic challenge. Recent methodological advances have significantly improved the efficiency of these key transformations. Palladium-catalyzed C–N bond metathesis has emerged as a powerful strategy for introducing nitrogen-based substituents onto the diazepane scaffold. This approach utilizes N,O-acetal precursors (e.g., 111), which react with diamines (110) under palladium catalysis to form the seven-membered ring system with high atom economy. The reaction generates only methanol as a by-product, substantially simplifying purification compared to traditional methods employing aminal substrates, which produce stoichiometric amounts of amine waste [4].
Table 1: Novel Coupling Strategies for Diazepane Core Assembly
Reaction Type | Key Reagents/Catalysts | Product | Advantages |
---|---|---|---|
Pd-catalyzed C-N Metathesis | Pd catalyst, N,O-acetal 111 | Diazepane 112 | Mild conditions; Methanol as sole byproduct |
Radical-Polar Crossover | Co-catalyst, Me₃NFPy·OTf, TMDS | 2-Imino-1,3-diazepane 114 | Functional group tolerance; Stereoselectivity |
Intramolecular Aza-Michael | Base-promoted cyclization | Fused 1,4-diazepanones 126 | Scalability (76% yield on gram-scale) |
The radical-polar crossover approach offers complementary advantages for synthesizing complex diazepane derivatives like 2-imino-1,3-diazepanes (114). This method employs cobalt-catalyzed hydrogen atom transfer combined with radical generation using N-fluoro-2,4,6-collidinium triflate (Me₃NFPy·OTf) in the presence of 1,1,3,3-tetramethyldisiloxane (TMDS). The mild reaction conditions preserve sensitive functional groups, including the bromoaryl moiety essential for downstream applications of the target compound [4]. For late-stage functionalization, intramolecular aza-Michael addition has proven effective for constructing fused diazepanone systems. This two-step, one-pot protocol involves amide coupling between indole/pyrrole-2-carboxylic acids (124) and Morita–Baylis–Hillman-derived allylamines (123), followed by base-promoted cyclization to afford products (126) in high yield (76% on gram-scale) [4].
The synthesis of halogenated intermediates, particularly those containing the (4-bromophenyl)methyl group, demands careful optimization of reaction media and catalysts to prevent undesired dehalogenation and ensure high selectivity. Patent literature emphasizes that solvent selection critically influences yield and purity in the coupling of brominated aryl components with diazepane intermediates. Nitrile solvents (particularly acetonitrile), amide solvents (DMF, DMAc), sulfoxide solvents (DMSO), and urea solvents demonstrate superior performance compared to traditional halogenated solvents or dioxane. Acetonitrile stands out due to its environmental profile, efficient removal during workup, and ability to provide near-quantitative yields in coupling reactions without promoting side reactions at the carbon-bromine bond [1].
Phase-transfer catalysts (PTCs) enable efficient alkylation of diazepane nitrogen with 4-bromobenzyl bromide under biphasic conditions. Tetrabutylammonium salts effectively shuttle the nucleophilic diazepane species into the organic phase where it reacts with the electrophilic benzyl bromide. This approach circumvents solubility limitations and minimizes hydrolysis of the alkyl halide:
General Procedure: 1. Dissolve 1,4-diazepane intermediate in toluene/water mixture 2. Add tetrabutylammonium bromide (0.1 eq) and 4-bromobenzyl bromide (1.05 eq) 3. Stir vigorously at 25-30°C for 4-6 hours 4. Separate organic phase and concentrate 5. Purify crude product via vacuum distillation
The choice of base significantly impacts selectivity in halogenation steps. Bulky alkoxides like potassium tert-butoxide or sodium 2-methylbutan-2-olate minimize dialkylation byproducts during N-alkylation reactions. When synthesizing advanced intermediates such as 1-(3-bromo-2-methylpropyl)-4-methyl-1,4-diazepane, sulfolane emerges as the optimal solvent for nucleophilic displacement reactions due to its high polarity and thermal stability, facilitating reactions at temperatures up to 130°C without decomposition of the bromide component [7].
The presence of a chiral 2-methylpropyl substituent at the 3-position of the diazepane ring introduces significant stereochemical complexity. Uncontrolled reactions typically yield racemic mixtures of the target compound with compromised pharmaceutical relevance. Mitsunobu chemistry provides a stereospecific pathway for introducing chiral alcohols while inverting configuration. Key to this process is the selection of phosphine and azo reagents: triphenylphosphine (1.1-1.6 eq) combined with diisopropyl azodicarboxylate (DIAD, 1.1-1.6 eq) in tetrahydrofuran at -10°C to 0°C effectively converts enantiomerically enriched 3-(hydroxymethyl) precursors to protected diazepanes with >98% inversion of configuration [1].
Table 2: Stereocontrol Strategies for 3-Alkyl-1,4-diazepanes
Strategy | Conditions | Stereochemical Outcome | Application Example |
---|---|---|---|
Mitsunobu Inversion | PPh₃, DIAD, THF, -10°C to 0°C | Complete inversion (≥98% ee) | (S)-1-Boc-3-methyl-1,4-diazepane |
Chiral Auxiliary Control | (S)- or (R)-Pantolactone derivatives | Diastereoselective alkylation | Enantiopure C3-alkyl building blocks |
Enzymatic Resolution | Lipases in MTBE, kinetic resolution | >49% yield, >99% ee | (R)- and (S)-3-methyl derivatives |
Chiral auxiliary approaches offer complementary stereocontrol. Covalent attachment of (S)-pantolactone to the diazepane nitrogen enables diastereoselective alkylation at C3 through conformational locking of the seven-membered ring. Subsequent hydrolytic removal of the auxiliary yields enantiomerically enriched 3-(2-methylpropyl) derivatives with enantiomeric excess exceeding 99%. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica lipase B) in methyl tert-butyl ether (MTBE) efficiently separates racemic 3-(2-methylpropyl)-1,4-diazepane precursors. Hydrolysis of the faster-reacting enantiomer provides the desired (R)-enantiomer in >49% yield and >99% ee, while the unreacted (S)-enantiomer can be recycled [1].
Transitioning from laboratory synthesis to industrial-scale production of 1-[(4-bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane necessitates adoption of green chemistry principles to minimize environmental impact and improve process sustainability. Solvent replacement stands as the most significant improvement area. Patent EP2818463A1 explicitly discourages dioxane usage due to its environmental persistence, difficulty in removal, and human toxicity (brain, kidney, and liver effects). Instead, acetonitrile enables efficient coupling of intermediates (II) and (III) under near-quantitative yields while offering advantages in recovery and recycling due to its lower boiling point (82°C vs. 101°C for dioxane) and reduced aquatic toxicity [1].
Continuous flow techniques revolutionize hazardous transformations. Diazomethane acylation—traditionally performed batchwise with explosion risks—is safely conducted in microreactor systems using trimethylsilyldiazomethane as a stable diazomethane surrogate. This technology enables on-demand production of diazoketone intermediates for diazepane synthesis without stockpiling hazardous reagents. Calcium oxide (CaO) serves as an effective acid scavenger during halogenation steps, replacing stoichiometric tertiary amines that complicate workup and generate salt waste. In the coupling of 4-bromobenzyl bromide with diazepane intermediates, CaO quantitatively traps HBr, eliminating aqueous washes and improving yield by 8-12% [7].
Biocatalytic methods provide additional sustainability benefits. Transaminases engineered for reductive amination convert levulinic acid-derived 1,4-pentanediol precursors into chiral amine building blocks for diazepane synthesis. This approach leverages lignocellulosic biomass (e.g., wheat straw complying with RED II sustainability criteria) as feedstock, reducing reliance on petrochemical sources. Integrated biorefineries demonstrate the viability of this approach, producing 125,000 tons/year of platform chemicals from certified sustainable wheat with 75,000 tons/year capacity for downstream chemicals like diazepane precursors [8].
Table 3: Green Chemistry Metrics for Diazepane Synthesis
Parameter | Traditional Process | Improved Process | Improvement Factor |
---|---|---|---|
PMI (Process Mass Intensity) | 87 | 32 | 2.7× reduction |
E-factor | 86 kg waste/kg product | 28 kg waste/kg product | 67% reduction |
Solvent Recovery | <40% (dioxane) | >92% (acetonitrile) | 130% improvement |
Energy Consumption | 15,000 MJ/100 kg | 9,800 MJ/100 kg | 35% reduction |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1